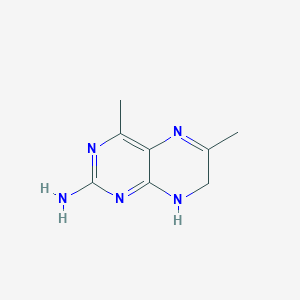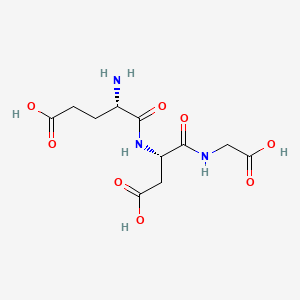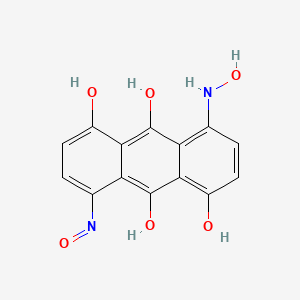
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of anthraquinone, characterized by the presence of hydroxy and hydroxyamino groups at specific positions on the anthracenedione structure. Its molecular formula is C14H8O4, and it has a molecular weight of 240.2109 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- typically involves multi-step organic reactions. One common method includes the hydroxylation of anthraquinone derivatives followed by the introduction of hydroxyamino groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy groups to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The hydroxy and hydroxyamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyamino groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1,5-Dihydroxyanthraquinone: A closely related compound with similar functional groups.
1,4-Dihydroxyanthraquinone: Another derivative with hydroxy groups at different positions.
Uniqueness
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(hydroxyamino)- is unique due to the specific placement of hydroxy and hydroxyamino groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66304-05-0 |
|---|---|
Molekularformel |
C14H10N2O6 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
4-(hydroxyamino)-8-nitrosoanthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10N2O6/c17-7-3-1-5(15-21)9-11(7)14(20)10-6(16-22)2-4-8(18)12(10)13(9)19/h1-4,15,17-21H |
InChI-Schlüssel |
YERFXVUXKUWRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1NO)C(=C3C(=CC=C(C3=C2O)N=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


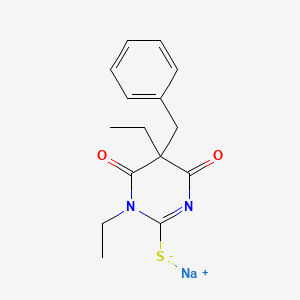
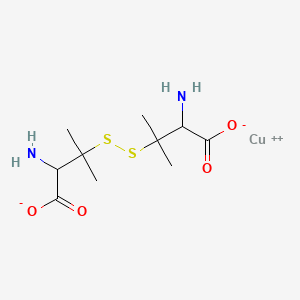

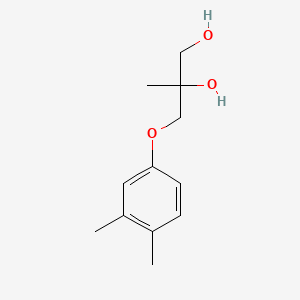

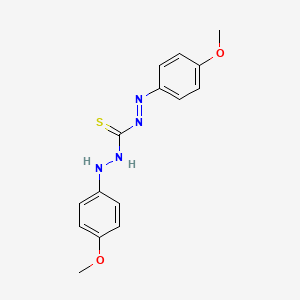
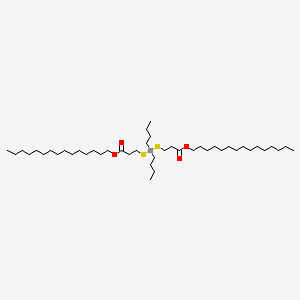


![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)

